molecular formula C17H16N4O B6754296 3-(Pyrazol-1-ylmethyl)-5-spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-yl-1,2,4-oxadiazole

3-(Pyrazol-1-ylmethyl)-5-spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-yl-1,2,4-oxadiazole

Cat. No.: B6754296
M. Wt: 292.33 g/mol
InChI Key: ZIDDZOGXUANIRU-UHFFFAOYSA-N
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Description

3-(Pyrazol-1-ylmethyl)-5-spiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-yl-1,2,4-oxadiazole is a complex heterocyclic compound that features a unique combination of pyrazole, indene, cyclopropane, and oxadiazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and structural novelty.

Properties

IUPAC Name

3-(pyrazol-1-ylmethyl)-5-spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-2-5-13-12(4-1)6-7-17(13)10-14(17)16-19-15(20-22-16)11-21-9-3-8-18-21/h1-5,8-9,14H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDDZOGXUANIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2C3=NC(=NO3)CN4C=CC=N4)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrazol-1-ylmethyl)-5-spiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-yl-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones . The spiroindene-cyclopropane structure can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts . The final step involves the formation of the oxadiazole ring, which can be achieved through cyclization reactions involving nitrile oxides and appropriate dipolarophiles .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrazol-1-ylmethyl)-5-spiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could lead to the formation of alcohols or amines .

Scientific Research Applications

3-(Pyrazol-1-ylmethyl)-5-spiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-yl-1,2,4-oxadiazole has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Pyrazol-1-ylmethyl)-5-spiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological targets, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrazol-1-ylmethyl)-5-spiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-yl-1,2,4-oxadiazole stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Its combination of different heterocyclic rings makes it a versatile scaffold for drug development and other applications .

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